6-Bromo-5,7-difluoroquinolin-2(1H)-one

Anticancer Cytotoxicity A549

6-Bromo-5,7-difluoroquinolin-2(1H)-one (CAS 1188002-16-5) is a synthetic halogenated quinolin-2(1H)-one derivative. Its molecular structure is characterized by a bicyclic quinoline core with a carbonyl at the 2-position, two fluorine atoms at the 5- and 7-positions, and a bromine atom at the 6-position.

Molecular Formula C9H4BrF2NO
Molecular Weight 260.03 g/mol
Cat. No. B13684286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5,7-difluoroquinolin-2(1H)-one
Molecular FormulaC9H4BrF2NO
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=CC(=C(C(=C21)F)Br)F
InChIInChI=1S/C9H4BrF2NO/c10-8-5(11)3-6-4(9(8)12)1-2-7(14)13-6/h1-3H,(H,13,14)
InChIKeyVGFPOIWPVMGKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5,7-difluoroquinolin-2(1H)-one: A Differentiated Halogenated Quinolinone Scaffold for Targeted Lead Discovery


6-Bromo-5,7-difluoroquinolin-2(1H)-one (CAS 1188002-16-5) is a synthetic halogenated quinolin-2(1H)-one derivative. Its molecular structure is characterized by a bicyclic quinoline core with a carbonyl at the 2-position, two fluorine atoms at the 5- and 7-positions, and a bromine atom at the 6-position . This specific substitution pattern is a key feature, as the 2-oxo group distinguishes it from the 5,7-difluoro-6-bromoquinoline analog, while the 6-bromo-5,7-difluoro arrangement differentiates it from other positional isomers like 8-bromo-7-fluoroquinolin-2(1H)-one . The compound serves as a versatile building block and a scaffold of interest in medicinal chemistry, particularly in programs exploring protein kinase inhibition, antimicrobial applications, and structure-activity relationship (SAR) studies .

Why 6-Bromo-5,7-difluoroquinolin-2(1H)-one Cannot Be Interchanged with Generic Halogenated Quinolines


Substituting 6-Bromo-5,7-difluoroquinolin-2(1H)-one with a closely related analog (e.g., a different regioisomer or the non-brominated parent) is not functionally equivalent. The precise halogenation pattern dictates key physicochemical properties (e.g., lipophilicity, electron distribution) and, critically, the compound's interaction with biological targets [1]. For instance, the presence of the 2-oxo group versus a nitrogen in the heterocyclic ring (as in 6-bromo-5,7-difluoroquinoline) alters hydrogen-bonding capacity, while the specific placement of bromine at C6 versus C8 impacts binding site compatibility, as demonstrated by differential activity in HIV-1 integrase allosteric inhibitor assays [2]. Furthermore, synthetic pathways to generate this precise pattern, such as the regioselective bromination of 5,7-difluoroquinolin-2(1H)-one, are distinct and may not be applicable to other scaffolds, making the compound a non-fungible research tool for SAR campaigns and targeted probe development .

Quantitative Differentiation of 6-Bromo-5,7-difluoroquinolin-2(1H)-one: A Head-to-Head Evidence Guide


Superior Anticancer Cytotoxicity: 6-Bromo-5,7-difluoroquinolin-2(1H)-one vs. Non-Brominated Parent Scaffold in A549 Cells

In vitro cytotoxicity assays against A549 human lung adenocarcinoma cells demonstrate that 6-Bromo-5,7-difluoroquinolin-2(1H)-one exhibits an IC50 of 9.3 µM . In contrast, the non-brominated parent compound, 5,7-difluoroquinolin-2(1H)-one, shows no significant activity (IC50 > 100 µM) in the same assay . This represents a >10-fold improvement in potency conferred by the C6 bromine substitution.

Anticancer Cytotoxicity A549 Lung Cancer

Differential Efflux Pump Inhibition: 6-Bromo-5,7-difluoroquinolin-2(1H)-one Exhibits Measurable NorA Activity, Distinct from Inactive Analogs

6-Bromo-5,7-difluoroquinolin-2(1H)-one inhibits the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 4.80 µM [1]. This activity is a quantifiable differentiation point, as the closely related analog 8-bromo-7-fluoroquinolin-2(1H)-one shows no inhibition of NorA (IC50 > 100 µM) under the same assay conditions [2]. This highlights a structure-activity relationship where bromine and fluorine positional isomerism dictates functional engagement with bacterial efflux machinery.

Antimicrobial Efflux Pump NorA S. aureus

Lack of MAO-B Inhibition: A Functional Distinction from Other 6-Bromo-Quinolinones

6-Bromo-5,7-difluoroquinolin-2(1H)-one is essentially inactive against human recombinant monoamine oxidase B (MAO-B), with a reported IC50 of >100,000 nM [1]. This is a key differentiator from other quinolinone derivatives, such as 6-bromo-3,4-dihydroquinolin-2(1H)-one, which can exhibit significant MAO-B inhibition (IC50 = 2.69 µM) [2]. The >37-fold difference in potency indicates that the 5,7-difluoro substitution pattern in the target compound abrogates MAO-B binding, reducing a potential off-target liability for certain therapeutic applications.

MAO-B Selectivity CNS Off-Target

Regioselective Synthesis: A Defined Pathway Enabling Scalable Access

The synthesis of 6-Bromo-5,7-difluoroquinolin-2(1H)-one is achieved via regioselective electrophilic bromination of 5,7-difluoroquinolin-2(1H)-one using a KBrO3/HBr system [1]. This is a defined and reproducible pathway. In contrast, the synthesis of the regioisomeric 8-bromo-7-fluoroquinolin-2(1H)-one often requires a different, multi-step sequence from alternative starting materials, and may not be accessible via direct bromination due to the directing effects of the fluorine substituents . This difference in synthetic accessibility impacts scalability and cost, making the target compound a more practical and reliable building block for many research programs.

Synthetic Chemistry Regioselectivity Bromination Building Block

Optimal Deployment Scenarios for 6-Bromo-5,7-difluoroquinolin-2(1H)-one Based on Quantitative Evidence


1. SAR-Driven Hit-to-Lead Optimization in Lung Cancer

Medicinal chemists should prioritize this compound when optimizing a hit from a quinolin-2-one screen that shows promising anticancer activity. The quantitative evidence demonstrates that the C6 bromine substitution confers a >10-fold increase in cytotoxicity against A549 cells compared to the non-brominated parent . This makes the compound an essential tool for exploring SAR around the C6 position and understanding the molecular determinants of apoptosis induction in lung cancer models.

2. Antimicrobial Efflux Pump Inhibitor Development

This compound is the correct selection for programs investigating NorA efflux pump inhibitors in S. aureus. With an IC50 of 4.80 µM, it provides a measurable and relevant starting point for medicinal chemistry . Critically, its activity profile is distinct from the inactive 8-bromo-7-fluoro regioisomer, underscoring the need for this specific compound in SAR studies aimed at improving potency and overcoming antibiotic resistance [1].

3. CNS-Targeted Programs Seeking to Avoid MAO-B Off-Target Liability

The lack of MAO-B inhibitory activity (IC50 > 100 µM) is a significant advantage for programs focused on targets outside the CNS or where MAO inhibition is contraindicated . This compound can serve as a preferred scaffold for developing kinase inhibitors or other CNS-sparing therapeutics, as it reduces the risk of off-target pharmacology that might be present with other quinolinone derivatives [1].

4. Large-Scale Chemical Synthesis and Building Block Procurement

For laboratories requiring a halogenated quinolin-2-one building block, this compound offers a defined and scalable synthetic route via regioselective bromination of 5,7-difluoroquinolin-2(1H)-one . This stands in contrast to the more complex synthesis of its 8-bromo-7-fluoro isomer. The reliable, one-step access makes it a more economical and consistent choice for generating libraries of derivatives in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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